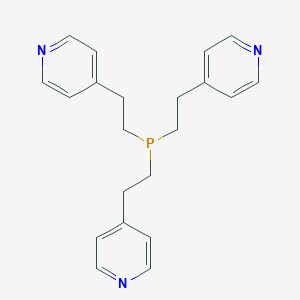

Tris(2-(4-pyridyl)ethyl)phosphine oxide

Description

Significance of Poly(pyridyl) Phosphine (B1218219) Oxide Ligands in Coordination Chemistry

Poly(pyridyl) phosphine oxide ligands, which feature multiple pyridine (B92270) rings, are particularly significant in coordination chemistry. mdpi.comnih.gov They are valued as polydentate ligands capable of forming stable complexes with a wide range of transition metals. mdpi.com The tripodal arrangement of substituents around the phosphorus atom, as seen in tris(pyridyl)-type compounds, allows them to act as "scorpionate" ligands, capping one face of a metal's coordination sphere. rsc.org

The combination of the hard phosphoryl oxygen donor and the softer pyridyl nitrogen donors allows these ligands to bind to metals in various coordination modes, including monodentate, chelating, and bridging fashions. researchgate.netrsc.org This versatility is crucial for the design of metal complexes with specific geometries and reactivities. Metal complexes based on pyridylphosphine ligands and their oxides have been investigated for a diverse array of applications, including:

Catalysis: Influencing the outcome of organic transformations such as hydroformylation and polymerization. rsc.org

Luminescent Materials: Forming complexes that exhibit interesting photophysical properties, including luminescence. mdpi.comdntb.gov.ua

Magnetic Materials: Contributing to the development of molecules with specific magnetic properties. mdpi.com

The ethyl bridges between the phosphorus atom and the pyridyl rings, as found in Tris(2-(4-pyridyl)ethyl)phosphine oxide, add conformational flexibility, which can influence the properties and complexation efficiency of the resulting metal complexes. bohrium.com

Scope of Academic Inquiry into this compound

Academic research on this compound has focused on its synthesis, structural characterization in both solid and solution states, and its potential as a versatile ligand.

Synthesis and Basic Properties: The compound is typically synthesized via a two-step process. The precursor, Tris[2-(4-pyridyl)ethyl]phosphine, is first obtained through the nucleophilic addition of phosphine (PH₃) to 4-vinylpyridine (B31050) at elevated temperatures (65–70 °C). mdpi.com This tertiary phosphine is then oxidized to yield the final phosphine oxide product. mdpi.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₄N₃OP | uni.lu |

| Monoisotopic Mass | 349.17078 Da | uni.lu |

| Predicted XlogP | 2.6 | uni.lu |

Structural and Conformational Analysis: Significant research has been dedicated to understanding the three-dimensional structure of this molecule. The solid-state structure of this compound has been determined by single-crystal X-ray diffraction. nih.govmdpi.comresearchgate.netresearchgate.net This analysis revealed a specific conformation where the ethylene (B1197577) bridges adopt a zigzag configuration. mdpi.com

In solution, the molecule is more dynamic. A combination of experimental methods (dipole moments, IR spectroscopy) and theoretical calculations (Density Functional Theory, DFT) has shown that the compound exists as an equilibrium of multiple conformers. nih.govdntb.gov.uabohrium.com DFT calculations (at the B3PW91/6-311++G(df,p) level) identified six low-energy conformers. mdpi.com The key findings from this conformational analysis are summarized below:

| Finding | Description | Source |

|---|---|---|

| Conformational Equilibrium | The compound exists as an equilibrium of mainly non-eclipsed (synclinal or antiperiplanar) forms in solution. | nih.govdntb.gov.ua |

| Dominant Conformer Features | The predominant conformer features a gauche-orientation of the C-C bonds in the ethyl substituents relative to the P=O bond, and a gauche-orientation of the pyridyl rings relative to the ethylene bridges. | mdpi.comdntb.gov.ua |

| Identified Conformers | Six energetically preferred conformers were identified (labeled 2a-2f in the source literature). | mdpi.com |

| Lowest Energy Conformer (2a) | This symmetrical conformer has a zigzag configuration of its ethylene bridges and its structure corresponds to that observed in the solid state by X-ray analysis. | mdpi.com |

| Other Conformers (2b-2f) | Other conformers feature different arrangements, such as pincer-like configurations of the ethylene bridges or trans-orientation of the C-C bonds. | mdpi.com |

This detailed structural and conformational knowledge is fundamental for understanding its reactivity and coordinating properties, establishing this compound as a promising and flexible polydentate ligand for the design of new metal complexes. nih.govdntb.gov.ua

Structure

3D Structure

Properties

CAS No. |

131501-31-0 |

|---|---|

Molecular Formula |

C21H24N3P |

Molecular Weight |

349.4 g/mol |

IUPAC Name |

tris(2-pyridin-4-ylethyl)phosphane |

InChI |

InChI=1S/C21H24N3P/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21/h1-6,10-15H,7-9,16-18H2 |

InChI Key |

FGSSCQBNIWVXSB-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |

Canonical SMILES |

C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3 |

Other CAS No. |

131501-31-0 |

Synonyms |

tris(2-pyridin-4-ylethyl)phosphane |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Functionalization

The foundational step in producing Tris(2-(4-pyridyl)ethyl)phosphine oxide is the synthesis of its key building blocks, most notably 4-vinylpyridine (B31050).

The industrial production of 4-vinylpyridine typically involves the reaction of 4-picoline (4-methylpyridine) with formaldehyde (B43269). This process occurs in two main stages: an initial condensation reaction to form an intermediate, followed by a dehydration step.

One common method is the condensation of 4-picoline with an aqueous solution of formaldehyde, which yields 4-pyridineethanol. chemicalbook.comguidechem.com This intermediate is then dehydrated to produce 4-vinylpyridine. chemicalbook.com The dehydration can be achieved through distillation, often in the presence of a polymerization inhibitor like 4-tert-butylcatechol (B165716) to prevent the vinylpyridine from polymerizing at high temperatures. guidechem.com

Catalytic gas-phase reactions have also been developed to improve efficiency and yield. In these processes, a mixture of 4-picoline and formaldehyde is passed over a modified zeolite catalyst at elevated temperatures. For instance, using a Cs-ZSM-5 zeolite catalyst at 300°C, 4-vinylpyridine can be produced with high selectivity. google.com The reaction conditions, such as temperature and weight hourly space velocity (W.H.S.V), are optimized to maximize the conversion of 4-picoline while maintaining high selectivity for the desired vinyl product. google.com

| Catalyst | Temperature (°C) | 4-Picoline Conversion (%) | 4-Vinylpyridine Selectivity (%) |

|---|---|---|---|

| K-ZSM-5 | 300 | 77.6 | 97.0 |

| Rb-ZSM-5 | 300 | 85.2 | 96.2 |

| Cs-ZSM-5 | 300 | 49.3 | 96.8 |

An alternative laboratory-scale synthesis involves a palladium-catalyzed cross-coupling reaction. In this approach, 4-bromopyridine (B75155) hydrochloride is reacted with 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (a vinylboronate ester) in the presence of a palladium catalyst such as trans-bis(triphenylphosphine)palladium(II) dichloride and a base like potassium carbonate. chemicalbook.com This method, while effective, is generally used for smaller-scale preparations due to the cost of the reagents.

The core structure of the target compound is formed through the nucleophilic addition of phosphine (B1218219) (PH₃) to the previously synthesized 4-vinylpyridine. This reaction, a type of hydrophosphination, attaches three 2-(4-pyridyl)ethyl groups to a central phosphorus atom.

The reaction is typically carried out by heating a mixture of phosphine and 4-vinylpyridine. The process proceeds effectively at temperatures between 65–70 °C. This addition reaction results in the formation of the tertiary phosphine, Tris[2-(pyridine-4-yl)ethyl]phosphine, which serves as the direct precursor to the final phosphine oxide.

Oxidation Pathways to this compound

The final step in the synthesis is the oxidation of the phosphorus(III) center in Tris[2-(pyridine-4-yl)ethyl]phosphine to a phosphorus(V) center, forming the phosphine oxide. This transformation is a common and generally high-yielding reaction for tertiary phosphines.

A widely used and effective oxidizing agent for this purpose is hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net The reaction is typically performed by treating the phosphine with an aqueous solution of hydrogen peroxide. The oxygen atom from the H₂O₂ is transferred to the lone pair of electrons on the phosphorus atom, resulting in the formation of a stable P=O double bond. The structure of the resulting Tris[2-(4-pyridyl)ethyl]phosphine oxide in the solid state has been confirmed through X-ray analysis. mdpi.comnih.gov

| Reactant | Reagent | Product |

|---|---|---|

| Tris[2-(pyridine-4-yl)ethyl]phosphine | Hydrogen Peroxide (H₂O₂) | This compound |

Derivatization and Further Chemical Reactivity

This compound is a polydentate ligand, meaning it possesses multiple donor sites that can coordinate to a central metal atom. mdpi.comnih.govbohrium.com Its chemical reactivity is dominated by its use in coordination chemistry to design and synthesize new metal complexes.

The molecule features several coordination centers: the three nitrogen atoms of the pyridyl rings and the oxygen atom of the phosphoryl group. This structure allows it to bind to metal ions in various ways, acting as a versatile building block for supramolecular assemblies and coordination polymers. The ethylene (B1197577) bridges between the phosphorus atom and the pyridyl rings provide conformational flexibility, which influences its coordinating properties and the structure of the resulting metal complexes. mdpi.com

While the coordination chemistry of this specific phosphine oxide is an area of ongoing research, related tris(pyridyl)phosphine oxide ligands have been shown to form stable complexes with a variety of transition metals, including silver(I), manganese(II), and palladium(II). researchgate.net In these complexes, the ligand typically coordinates to the metal center through the nitrogen atoms of the pyridine (B92270) rings. researchgate.net The phosphine oxide group can also participate in coordination, leading to the formation of bridged structures or chelates. These metal complexes are of interest for their potential applications in areas such as catalysis and materials science. mdpi.com

Molecular and Electronic Structure Elucidation

Conformational Analysis and Molecular Geometry.mdpi.combohrium.com

The flexibility of the ethyl-pyridyl substituents in Tris(2-(4-pyridyl)ethyl)phosphine oxide gives rise to a complex conformational landscape. The molecule's preferred shapes in solution have been explored using both experimental and computational approaches.

Infrared (IR) spectroscopy has been utilized to probe the conformational heterogeneity of related phosphine (B1218219) oxides in different states (solid, melt, and solution). mdpi.com For instance, in the melt phase of a similar compound, new vibrational bands appear compared to the solid state, indicating the presence of multiple conformers at elevated temperatures. mdpi.com While specific IR data for this compound is not extensively detailed in the available literature, the technique remains a valuable tool for identifying the presence of different conformational isomers.

To overcome the experimental limitations, Density Functional Theory (DFT) calculations have been employed to model the conformational preferences of this compound. mdpi.com These quantum chemical calculations, specifically using the B3PW91/6-311++G(df,p) method, have identified several energetically favorable conformers. mdpi.com

The theoretical analysis revealed the existence of six preferred conformers (designated 2a–f). In these structures, the phosphorus atom adopts a pyramidal geometry. The Csp3–Csp3 bonds of the ethylene (B1197577) bridges predominantly assume a gauche orientation relative to the phosphoryl group (P=O), and the pyridyl rings are also in a gauche orientation with respect to the Csp3–Csp3 bonds. mdpi.com

| Conformer | Relative Energy (ΔE, kJ/mol) | Key Structural Features |

|---|---|---|

| 2a | 0.00 | Symmetrical structure with a zigzag configuration of the ethylene bridges. |

| 2b | - | One ethylene bridge has a pincer-like configuration. |

| 2c | - | Two ethylene bridges exhibit a pincer-like configuration. |

| 2d | - | One substituent is inverted compared to conformer 2a. |

| 2e | - | Characterized by a trans-orientation of one of the Csp3–Csp3 bonds. |

| 2f | - | Data not specified in the provided search results. |

Among the calculated conformers, the symmetrical structure 2a is identified as the most stable, with a relative energy of zero. mdpi.com This conformer is characterized by a zigzag arrangement of the ethylene bridges. The existence of multiple low-energy conformers suggests that the rotational barriers between them are relatively small, allowing for facile interconversion in solution. The predominance of non-eclipsed (synclinal or antiperiplanar) forms is a general observation for this class of compounds in solution. mdpi.com

Solid-State Structural Determination.mdpi.com

The definitive three-dimensional structure of this compound in the solid state has been elucidated through single-crystal X-ray diffraction.

The crystal structure of this compound has been determined, and the crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1031427. mdpi.com The X-ray analysis confirms that the molecular conformation in the solid state corresponds to the symmetrical conformer 2a , which was predicted by DFT calculations to be the most stable. mdpi.com

| Crystallographic Parameter | Value |

|---|---|

| CCDC Deposition Number | 1031427 |

| Conformation in Crystal | Corresponds to the theoretical symmetrical conformer 2a |

Electronic Structure and Donor Capabilities

The electronic characteristics of this compound are pivotal to its function as a ligand in coordination chemistry. mdpi.com A comprehensive understanding of its donor-acceptor properties and polarity is essential for predicting its behavior in forming metal complexes. mdpi.comnih.gov

Computational Assessment of Donor/Acceptor Properties

The donor and acceptor capabilities of this compound are primarily dictated by the presence of multiple coordination centers with varied donor properties: the phosphoryl group (P=O) and the nitrogen atoms of the pyridyl rings. mdpi.com Quantum chemical calculations, specifically Density Functional Theory (DFT), have been employed to elucidate the electronic structure and conformational preferences that influence these donor properties. mdpi.comnih.govnih.gov

Theoretical conformational analysis using the DFT B3PW91/6-311++G(df,p) method has been instrumental in understanding the spatial arrangement of the molecule. mdpi.comnih.gov These calculations have identified several energetically preferred conformers in solution. mdpi.comnih.gov The analysis reveals that the molecule predominantly exists in non-eclipsed forms (synclinal or antiperiplanar). mdpi.comnih.gov A key finding is the prevalence of a symmetrical conformer characterized by a gauche-orientation of the Csp3–Csp3 bonds of the pyridylethyl substituents relative to the P=O bond and a gauche-orientation of the pyridyl rings relative to the ethylene bridges. mdpi.comnih.gov

This specific conformational arrangement is significant as it dictates the accessibility of the lone pairs of electrons on the nitrogen atoms and the oxygen atom for coordination with metal centers. mdpi.com The steric factors, arising from the position of the nitrogen atoms in the pyridyl rings and the configuration of the ethylene bridges, play a crucial role in determining the spatial structure of the preferred conformers. mdpi.comnih.gov The molecule's nature as a polydentate ligand, capable of coordinating to metals through its various donor sites, is a direct consequence of this intricate electronic and spatial structuring. mdpi.comnih.gov

Table 1: Calculated Properties of Preferred Conformers of this compound

| Property | Description |

|---|---|

| Methodology | DFT B3PW91/6-311++G(df,p) |

| Predominant Form | Equilibrium of non-eclipsed (synclinal or antiperiplanar) forms. mdpi.comnih.gov |

| Key Conformer | Symmetrical conformer with gauche-orientation of Csp3–Csp3 bonds relative to the P=O bond. mdpi.comnih.gov |

| Influencing Factors | Steric factors, including the position of nitrogen atoms and the configuration of ethylene bridges. mdpi.comnih.gov |

Polarisability and Dipole Moment Contributions

The polarity of this compound has been investigated both experimentally, through the dipole moment method in solution, and theoretically via quantum chemical calculations. mdpi.combohrium.com These studies provide insight into the charge distribution within the molecule. bohrium.com

Conformational analysis indicates that in solution, the compound exists as a conformational equilibrium. bohrium.com The comparison between experimental and theoretical results confirms that the molecule is present as an equilibrium of several conformers. mdpi.combohrium.com This conformational flexibility, influenced by the solvent, has a direct impact on the molecule's properties and its efficiency in complexation. bohrium.com

Table 2: Dipole Moment Data for this compound

| Method | Key Findings |

|---|---|

| Experimental | Determination of polarity using the dipole moment method in solution. bohrium.com |

| Theoretical (DFT) | Calculation of theoretical dipole moments for various conformers. mdpi.comnih.gov |

| Primary Contributors | High polarity arises from the contribution of polar C-N bonds in the pyridine (B92270) rings and the P=O bond. mdpi.com |

| Conformational State | Exists as a conformational equilibrium in solution. mdpi.combohrium.com |

Theoretical and Computational Studies in Coordination Chemistry

Quantum Chemical Investigations of Metal-Ligand Interactions

While detailed quantum chemical investigations specifically on the metal-ligand interactions of Tris(2-(4-pyridyl)ethyl)phosphine oxide complexes are not extensively documented in dedicated studies, the theoretical analysis of the free ligand provides a solid foundation for predicting its coordination behavior. The conformational flexibility of this polydentate ligand, as revealed by Density Functional Theory (DFT) calculations, is a key determinant of its properties and complexation efficiency in solution. nih.govdntb.gov.ua

The presence of multiple coordination sites—the phosphoryl oxygen and the nitrogen atoms of the three pyridyl groups—allows for various binding modes. Quantum chemical studies on the free ligand have shown that its high polarity is influenced by the polar C–N bonds of the pyridine (B92270) rings and their orientation relative to the P–C bonds. nih.govdntb.gov.ua This inherent electronic characteristic suggests that the ligand can engage in significant electrostatic interactions with metal centers. Furthermore, the formation of intermolecular interactions, for instance with solvent molecules, indicates its propensity to interact with other chemical species, including metal ions. nih.govdntb.gov.ua

Energy Landscape of Coordination Isomers

The energy landscape of this compound is characterized by the existence of several energetically preferred conformers in solution. nih.govdntb.gov.ua Theoretical conformational analysis using DFT has identified multiple stable isomers, providing a detailed picture of the ligand's structural dynamics. nih.govdntb.gov.ua

For this compound, six distinct conformers have been computationally identified. dntb.gov.ua In these conformers, the phosphorus atom maintains a pyramidal geometry. dntb.gov.ua The orientation of the Csp3–Csp3 bonds of the ethylene (B1197577) bridges is predominantly gauche relative to the phosphoryl group, and the pyridyl rings are also in a gauche orientation with respect to these ethylene bridges. dntb.gov.ua

The most stable conformer, designated as 2a , possesses a symmetrical structure with a zigzag configuration of the ethylene bridges and has a relative energy of zero. dntb.gov.ua This theoretically predicted structure is in excellent agreement with the geometry observed in the solid state by X-ray analysis. dntb.gov.ua Other conformers exist at slightly higher energies, featuring different arrangements of the ethylene bridges, such as "pincer-like" configurations or inversions of the substituents. dntb.gov.ua The presence of these low-energy conformers indicates a complex energy landscape and suggests that the ligand is conformationally flexible, which can have significant implications for its coordination behavior and the types of metal complexes it can form. nih.govdntb.gov.ua

| Conformer | Relative Energy (ΔE) in Gas Phase (kcal/mol) | Relative Energy (ΔE) in 1,4-Dioxane (kcal/mol) |

|---|---|---|

| 2a | 0.00 | 0.00 |

| 2b | 0.59 | 0.48 |

| 2c | 1.17 | 0.96 |

| 2d | 1.29 | 1.20 |

| 2e | 1.39 | 1.35 |

| 2f | 1.98 | 1.86 |

Prediction of Coordination Geometry and Stability

Computational methods are instrumental in predicting the coordination geometry and stability of complexes formed with this compound. The conformational analysis of the free ligand offers crucial insights into how it will arrange itself around a metal center.

The stability of the resulting complexes can be computationally assessed by calculating the binding energies between the ligand and the metal ion. These calculations would typically involve optimizing the geometry of the complex and comparing its energy to the sum of the energies of the free ligand and the metal ion. The theoretical dipole moments calculated for the various conformers of the free ligand also provide an indication of its polarity and its ability to engage in strong electrostatic interactions, which are a significant factor in the stability of coordination complexes. nih.govdntb.gov.ua

| Conformer | Dipole Moment (μ) in Gas Phase (D) | Dipole Moment (μ) in 1,4-Dioxane (D) |

|---|---|---|

| 2a | 7.72 | 8.69 |

| 2b | 5.88 | 6.62 |

| 2c | 3.78 | 4.25 |

| 2d | 8.06 | 9.07 |

| 2e | 8.02 | 9.02 |

| 2f | 6.23 | 7.01 |

Elucidation of Electronic and Bonding Characteristics within Complexes

While specific computational studies detailing the electronic and bonding characteristics within metal complexes of this compound are not yet prevalent, the properties of the free ligand allow for informed predictions. The high polarity of the ligand, with calculated dipole moments reaching up to 9.07 D in solution, is a key feature. dntb.gov.ua This polarity stems from the contribution of the polar C–N bonds in the pyridine rings and the P=O bond of the phosphoryl group. nih.govdntb.gov.ua

Upon coordination to a metal center, significant electronic redistribution is expected. The lone pairs of the pyridyl nitrogens and the phosphoryl oxygen will be involved in the formation of coordinate bonds, leading to a charge transfer from the ligand to the metal. Computational techniques such as Natural Bond Orbital (NBO) analysis could be employed to quantify this charge transfer and to provide a detailed description of the donor-acceptor interactions.

Furthermore, analysis of the molecular orbitals (MOs) of the hypothetical complexes would reveal the nature of the metal-ligand bonding. It would be possible to distinguish between sigma-donating and potential pi-accepting or pi-donating interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) distributions would provide insights into the reactivity of the complexes and their potential applications in areas such as catalysis and materials science. The conformational flexibility of the ligand would also influence the electronic properties of the complexes, as different conformers may lead to variations in the orbital overlap and, consequently, the strength and nature of the metal-ligand bonds. nih.govdntb.gov.ua

Future Perspectives and Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency

The current primary synthesis of the parent phosphine (B1218219), tris(2-(4-pyridyl)ethyl)phosphine, involves the nucleophilic addition of phosphine (PH₃) to 4-vinylpyridine (B31050), followed by oxidation to yield the phosphine oxide. mdpi.com While effective, this method presents opportunities for improvement in terms of efficiency, safety, and sustainability. Future research will likely focus on developing novel synthetic pathways that offer higher yields, milder reaction conditions, and utilize less hazardous reagents.

One promising area of exploration is the use of catalytic methods for P-C bond formation . liv.ac.uk Techniques such as the Hirao palladium-catalyzed cross-coupling reaction, which joins H-P(O) compounds with aryl or vinyl halides, could be adapted for the synthesis of pyridylethylphosphine oxides. researchgate.net This approach could potentially bypass the need for gaseous phosphine and allow for a more controlled, stepwise assembly of the ligand. Similarly, nickel-catalyzed coupling reactions of H-phosphine oxides with arylboronic acids have shown great promise for the efficient synthesis of various aryl-phosphorus compounds and could be investigated for the synthesis of the target molecule. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic P-C Coupling | Avoidance of hazardous PH₃, greater substrate scope, milder conditions. | Development of efficient and selective catalysts (e.g., Pd, Ni). |

| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | Optimization of reaction parameters and solvent choice. |

| One-Pot Synthesis | Increased efficiency, reduced waste. | Design of reaction sequences that are compatible in a single vessel. |

| Metal-Free Reduction | Environmentally benign, cost-effective. | Discovery of new catalytic systems for the reduction of phosphine oxides. |

Exploration of Expanded Coordination Chemistry with Underexplored Metal Ions

While the coordination chemistry of pyridyl-substituted phosphines and their oxides with common transition metals has been a subject of study, a vast portion of the periodic table remains relatively unexplored in the context of Tris(2-(4-pyridyl)ethyl)phosphine oxide. nih.gov Future research should venture into forming complexes with less-conventional metal ions, which could unveil novel structures and properties.

A significant area for expansion is the coordination chemistry with lanthanide (Ln) and actinide (An) ions. The hard oxygen donor of the phosphine oxide group is well-suited to coordinate with these hard Lewis acidic f-block elements. wikipedia.org Recent studies on the coordination of the analogous tris(2-pyridyl)phosphine (B3050498) oxide with lanthanide ions (Sm³⁺, Eu³⁺, Gd³⁺, Tb³⁺, and Dy³⁺) have demonstrated the potential for creating luminescent materials. rjraap.comresearchgate.netnsc.ru The ethyl spacer in the title compound introduces greater flexibility, which could lead to different coordination geometries and photophysical properties. A systematic investigation of the entire lanthanide series with this compound would be highly valuable. Furthermore, the potential for these types of ligands in the selective extraction of actinides from nuclear waste, a field where carbamoylmethylphosphine oxide (CMPO) ligands have been extensively studied, presents a compelling case for exploring the coordination chemistry with actinides like thorium, uranium, and americium. acs.org

In addition to the f-block elements, there is a wide range of underexplored transition metals whose coordination chemistry with this ligand could yield interesting results. This includes the heavier d-block elements (e.g., Zr, Hf, Nb, Ta, W, Re, Os, Ir) and main group metals (e.g., Ga, In, Sn, Pb, Bi). The flexible and multi-dentate nature of this compound could lead to the formation of unique coordination polymers and discrete molecular complexes with these metals, potentially exhibiting interesting catalytic or electronic properties. rsc.org

| Metal Ion Group | Rationale for Exploration | Potential Applications |

| Lanthanides (Ln³⁺) | Hard P=O donor suitable for hard Ln³⁺ ions. | Luminescent materials, sensors, optical devices. |

| Actinides (An³⁺/⁴⁺) | Potential for selective complexation. | Nuclear waste separation and reprocessing. |

| Heavier d-block Metals | Rich and varied coordination geometries. | Catalysis, electronic materials. |

| Main Group Metals | Diverse structural chemistry. | Precursors for semiconductor materials, catalysts. |

Rational Design of Next-Generation Functional Materials

The true potential of this compound lies in its application as a building block for functional materials. The principles of rational design , where the structure and properties of a material are predetermined by the careful selection of its components, will be instrumental in this endeavor. scispace.com The tripodal nature of the ligand, with its three pyridyl groups pointing in different directions, makes it an excellent candidate for the construction of porous materials such as metal-organic frameworks (MOFs) and coordination polymers. rsc.org

By judiciously choosing metal nodes with specific coordination geometries and functionalities, it should be possible to create MOFs with tailored pore sizes and chemical environments. rsc.org For instance, the use of coordinatively unsaturated metal sites could lead to materials with high catalytic activity for a variety of organic transformations. The incorporation of the phosphine oxide group within the pores could also be exploited for selective gas sorption or as an anchoring site for post-synthetic modification. The inherent flexibility of the ethyl arms could also lead to the formation of dynamic frameworks that respond to external stimuli such as guest molecules, light, or temperature.

Beyond porous materials, the ligand can be used to construct discrete supramolecular assemblies with well-defined shapes and functionalities. The self-assembly of metal complexes of this ligand could lead to the formation of cages, capsules, and other architectures capable of encapsulating guest molecules for applications in drug delivery or catalysis. The luminescent properties observed in lanthanide complexes of similar ligands also suggest the potential for designing sensors where the emission is modulated by the presence of specific analytes. rjraap.comresearchgate.netnsc.ru

Integration of Advanced Computational Methodologies for Predictive Material Science

The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating the discovery and optimization of new materials. hilarispublisher.com In the context of this compound, advanced computational methodologies can provide invaluable insights and guide experimental efforts.

Density Functional Theory (DFT) has already been successfully applied to study the conformational landscape of this molecule and its analogues. nih.gov Future work could extend these calculations to model the electronic structure of its metal complexes, providing a deeper understanding of the bonding and predicting their spectroscopic and magnetic properties. iaea.org For instance, DFT can be used to calculate the energy of the ligand's triplet state, which is crucial for predicting its efficiency as an antenna for sensitizing lanthanide luminescence. rjraap.comresearchgate.netnsc.ru Computational models can also be used to predict the air stability of the parent phosphine, which is important for its handling and use in synthesis. researchgate.net

Beyond the molecular level, high-throughput computational screening can be employed to predict the structures and properties of a large number of potential MOFs that could be formed from this ligand and various metal ions. researchgate.net By computationally assessing properties such as porosity, stability, and gas adsorption affinity, researchers can identify the most promising candidates for synthesis, thereby saving significant time and resources. Machine learning algorithms can also be trained on existing experimental and computational data to develop predictive models for the properties of new materials based on this ligand. mdpi.com This predictive approach will be essential for the rational design of next-generation functional materials with tailored properties for specific applications. nih.gov

Q & A

Q. What are the established synthetic methodologies for Tris(2-(4-pyridyl)ethyl)phosphine oxide, and what critical parameters must be optimized during synthesis?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting 4-pyridylethyl halides with phosphine oxide precursors under anhydrous conditions. Key parameters include:

- Temperature control : Maintain reaction temperatures between 60–80°C to avoid side reactions (e.g., pyridyl ring degradation) .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity and solubility of intermediates .

- Stoichiometric ratios : Ensure a 3:1 molar ratio of pyridylethyl substituents to phosphorus precursors for complete substitution .

Post-synthesis, vacuum distillation or recrystallization in ethanol/water mixtures is recommended for purification.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Use P NMR to confirm phosphine oxide formation (δ ≈ 25–35 ppm) and H/C NMR to verify pyridyl ethyl group integration .

- X-ray crystallography : Resolve crystal structures to validate coordination geometry and bond lengths, particularly P–O and P–C distances .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns to assess purity .

- Elemental analysis : Validate C, H, N, and P percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic activities of this compound in transition-metal-catalyzed reactions?

- Methodological Answer : Discrepancies often arise from variations in:

- Metal-ligand coordination : Test different metal precursors (e.g., Pd, Cu) to identify optimal electronic/steric compatibility .

- Reaction conditions : Systematically vary solvents (e.g., DMSO vs. toluene), temperatures, and base additives to isolate performance factors .

- Impurity profiles : Use HPLC or GC-MS to detect trace impurities (e.g., unreacted pyridyl precursors) that may inhibit catalysis .

Computational modeling (DFT) can further elucidate ligand-metal interactions and predict catalytic behavior .

Q. What experimental strategies are recommended for evaluating the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to buffered solutions (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via:

- P NMR : Detect shifts or splits in peaks indicating phosphorus center hydrolysis .

- UV-Vis spectroscopy : Track absorbance changes at 270 nm (pyridyl π→π* transitions) to assess ring integrity .

- Kinetic analysis : Calculate rate constants (k) and activation energies (E) to model stability across pH ranges .

Q. How should researchers design experiments to investigate the ligand behavior of this compound in supramolecular assemblies?

- Methodological Answer :

- Coordination studies : Titrate the ligand with metal salts (e.g., Zn, Fe) and monitor binding via isothermal titration calorimetry (ITC) or fluorescence quenching .

- Single-crystal analysis : Co-crystallize the ligand with metals to determine binding modes (monodentate vs. bridging) and supramolecular topology .

- Competitive ligand experiments : Compare stability constants (log K) with analogous ligands (e.g., triphenylphosphine oxide) to assess relative donor strength .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Answer :

- Solubility screens : Conduct parallel tests in solvents (e.g., water, ethanol, hexane) using gravimetric analysis or dynamic light scattering (DLS) .

- Hansen solubility parameters : Calculate HSP values to predict compatibility and explain deviations (e.g., hydrogen bonding from pyridyl groups) .

- Crystallinity effects : Compare solubility of amorphous vs. crystalline forms via XRPD to identify phase-dependent behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.